molecular formula C5H10O5 B1331078 alpha-D-Ribofuranose CAS No. 32445-75-3

alpha-D-Ribofuranose

Cat. No. B1331078
CAS RN: 32445-75-3
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-AIHAYLRMSA-N
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Description

Alpha-D-Ribofuranose is a type of monosaccharide that is a key component in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides . It has a molecular formula of C5H10O5, an average mass of 150.130 Da, and a monoisotopic mass of 150.052826 Da .


Synthesis Analysis

Alpha-D-Ribofuranose can be synthesized through various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . These methods have been used to synthesize alpha-D-Ribofuranose and its derivatives .


Molecular Structure Analysis

The molecular structure of alpha-D-Ribofuranose is characterized by a five-membered ring, which is termed a furanose . In the D-family, the alpha and beta bonds have the same orientation defined for the furanose ring (beta is up & alpha is down) .


Chemical Reactions Analysis

Alpha-D-Ribofuranose undergoes various chemical reactions. For instance, in the condensation reaction of 5-substituted-2,4-di(trimethylsilyloxy)pyrimidines and 3,5-di(O-p-chlorobenzoyl)-2-deoxy-alpha-D-ribofuranosyl chloride, the presence of Brønsted acid (p-nitrophenol) leads to the stereoselective synthesis of beta-T/dU .


Physical And Chemical Properties Analysis

Alpha-D-Ribofuranose has unique and interesting properties such as high stability, specific parallel double-stranded structure, and some other biochemical properties . It has a molecular weight of 150.130 Da and a mono-isotopic mass of 150.052826 Da .

Scientific Research Applications

Synthesis and Pharmacological Activities Alpha-D-ribofuranose derivatives exhibit various biological properties such as analgesic, anti-inflammatory, and antiviral activities. A study focused on synthesizing α-D- ribofuranose derivatives and assessing their biological properties found that certain compounds demonstrated significant analgesic and anti-inflammatory effects, which could serve as potential lead compounds in pharmaceutical development (Rahman et al., 2020).

Stereoselective Syntheses Alpha-D-Ribofuranosides have been synthesized stereoselectively from various starting materials using silver salts and other catalyst systems. These processes are crucial in the production of ribofuranosides, which have applications in various fields including medicinal chemistry and molecular biology (Shimomura & Mukaiyama, 1994); (Suda & Mukaiyama, 1993).

Nucleoside Analogues and Biotechnological Tools Alpha-D-Ribofuranose is a key component in the synthesis of various nucleoside analogues. These analogues have significant promise as therapeutic agents and biotechnological tools, playing a vital role in the development of novel treatments and biochemical applications (Ye, Liao, & Piccirilli, 2005).

Antiproliferative Agents Novel analogues of ribofuranose have been synthesized and evaluated for their antiproliferative activities. Thesestudies involve comprehensive molecular docking and density functional theory (DFT) calculations, contributing to the development of potential antiproliferative agents for medical use (Atay, Tilki, & Dede, 2018).

Nucleic Acid Research and Development Alpha-D-ribofuranose plays a significant role in nucleic acid research, particularly in the development of alternative nucleic acid structures. Studies on TNA (alpha-( l)-threofuranosyl-(3'-2') nucleic acid), which features alpha-D-ribofuranose, show promise for understanding the etiological context and structural properties of these alternative nucleic acid structures (Ebert et al., 2008).

Conformational Studies of Sugar Molecules Research on alpha-D-ribofuranose includes investigations into the conformational behavior of sugar molecules, providing insights into the intrinsic structures and dynamics of these sugars. This research is fundamental to understanding the biological activity and chemical properties of these molecules (Serianni & Chipman, 1987).

Biophysical Studies and Synthesis Techniques Studies on short oligodeoxynucleotides containing alpha-D-ribofuranose analogues have contributed to our understanding of nucleic acid dynamics and stability. These findings are important for the development of mixed base oligodeoxynucleotide synthesis and other biophysical applications (Millican et al., 1984).

Safety And Hazards

Alpha-D-Ribofuranose should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is recommended to ensure adequate ventilation and remove all sources of ignition .

Future Directions

The study of alpha-D-Ribofuranose is critical in prebiotic chemistry and origins of life studies . Its unique properties have attracted wide attention, and its synthesis, properties, and potential applications are areas of ongoing research .

properties

IUPAC Name

(2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-AIHAYLRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Ribofuranose

CAS RN

32445-75-3
Record name alpha-D-Ribofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032445753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Ribofuranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5AZ534G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
RB Meyer Jr, TE Stone, PK Jesthi - Journal of medicinal chemistry, 1984 - ACS Publications
Condensation of tetramethyl methylenebisphosphonate with 2, 3-0-isopropylidene-5-0-trityl-D-ribose gave a mixture of 2, 5-anhydro-l-deoxy-l-(diethoxyphosphinyl)-2, 3-0-…
Number of citations: 34 pubs.acs.org
PR Brodfuehrer, C Sapino Jr… - The Journal of Organic …, 1985 - ACS Publications
The synthesis of a valuable carbohydrate intermediate, 1, 3, 5-tri-O-benzoyl-aD-ribofuranose (4), has been achieved in a convenient, one-step process from commercially available l-0-…
Number of citations: 20 pubs.acs.org
SJ Salamone - 1983 - elibrary.ru
The total synthesis of 9-(3, 4-dioxopentyl) hypoxanthine is reported. This is the first compound to be prepared which places an (alpha)-diketone function on a biologically important …
Number of citations: 0 elibrary.ru
KA Abboud, IB Parr, BA Horenstein - Acta Crystallographica Section …, 1997 - scripts.iucr.org
The crystal structure of the title compound, C12H19NO6, was determined in order to ascertain its relative configuration. It was synthesized by the stereospecific reduction of the novel …
Number of citations: 1 scripts.iucr.org
P Sunchu, S Gaurrand, É Lambert… - European Journal of … - Wiley Online Library
… an alkyl group in position 7’, are stereoselectively produced in nine steps from commercially available 3-O-benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-alphaD-ribofuranose. The …
J Coetzer, A Jordaan, GJ Lourens… - … Section B: Structural …, 1972 - scripts.iucr.org
The crystal structure of 5-brosyl-3-deoxy-3-C-(ethoxycarbonylformamido) methyl-l, 2-O-isopropylideneeo-ribofuranose has been determined by three-dimensional Patterson and Fourier …
Number of citations: 11 scripts.iucr.org
AE Kozioł, T Lis - Acta Crystallographica Section C: Crystal Structure …, 1991 - scripts.iucr.org
(IUCr) Structure of barium -D-ribofuranose-5-phosphate pentahemihydrate: a reinvestigation Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research …
Number of citations: 6 scripts.iucr.org
KG Ford, S Neidle, MAW Eaton, TA Millican… - … Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Structure of 1,2-dideoxy-1-(3-pyridyl)--D-ribofuranose Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 2 scripts.iucr.org
S Vandenbussche - 2009
Number of citations: 0
JT Tanner - 1998
Number of citations: 0

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